

Introduction: The Promise of the Indolinone Scaffold

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Compound of Interest

Compound Name: 4,6-Dimethoxyindolin-2-one

CAS No.: 23659-88-3

Cat. No.: B1589799

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The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. Its presence in various natural products and synthetic molecules underscores its potential for interacting with diverse biological targets. **4,6-Dimethoxyindolin-2-one**, with its specific methoxy substitutions on the indole ring, presents a unique electronic and steric profile that warrants investigation as a chemical probe to explore and modulate cellular pathways. Derivatives of the closely related 4,6-dimethoxyindole have shown promise as anticholinesterase, antibacterial, and antimetabolic agents, suggesting that **4,6-dimethoxyindolin-2-one** could serve as a valuable tool in these and other research areas[1][2][3].

Chemical probes are essential tools for dissecting complex biological processes and for the initial stages of drug discovery.[4][5] A high-quality chemical probe should be potent, selective, and well-characterized to provide reliable insights into the function of its biological target.[6][7] This guide will outline potential applications for **4,6-dimethoxyindolin-2-one** and provide detailed protocols for its characterization and use in cell-based assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to designing and interpreting experiments.

Property	Value	Reference
CAS Number	23659-88-3	[8]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[8]
Molecular Weight	193.20 g/mol	[8]
Appearance	Solid (predicted)	[2]
Solubility	Soluble in DMSO, ethanol, and other organic solvents. Aqueous solubility is expected to be limited.	General chemical knowledge

Hypothesized Biological Activities and Applications

Based on the activities of structurally related compounds, **4,6-dimethoxyindolin-2-one** is a candidate for investigation in several key areas of cell biology and pharmacology.

Modulator of Oxidative Stress

The indole nucleus is known for its antioxidant properties. The electron-rich nature of the dimethoxy-substituted benzene ring in **4,6-dimethoxyindolin-2-one** suggests it may act as a scavenger of reactive oxygen species (ROS), making it a potential tool to study the cellular response to oxidative stress.[3]

Enzyme Inhibition: A Probe for Cholinesterases

Some 4,6-dimethoxyindole derivatives have demonstrated anticholinesterase activity.[1] This suggests that **4,6-dimethoxyindolin-2-one** could be explored as a selective inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes critical in neurotransmission and implicated in neurodegenerative diseases.

Anticancer and Cytotoxicity Studies

The indolinone scaffold is present in several approved anticancer drugs (e.g., Sunitinib). Related methoxy-substituted indoles have been investigated as antimitotic and anti-tumor

agents.[2] Therefore, **4,6-dimethoxyindolin-2-one** may exhibit cytotoxic effects on cancer cell lines, making it a useful probe for studying cell cycle progression and apoptosis.

Experimental Protocols

The following protocols are designed to be comprehensive and self-validating, providing researchers with a solid framework for utilizing **4,6-dimethoxyindolin-2-one** as a chemical probe.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Due to its likely poor aqueous solubility, a high-concentration stock in an organic solvent is necessary.

Materials:

- **4,6-dimethoxyindolin-2-one** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh a precise amount of **4,6-dimethoxyindolin-2-one** powder (e.g., 5 mg) into the tube.
- Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). For 5 mg of a compound with a MW of 193.20 g/mol, this would be: $(0.005 \text{ g} / 193.20 \text{ g/mol}) / 0.010 \text{ mol/L} = 0.002588 \text{ L} = 2.588 \text{ mL}$

- Add the calculated volume of anhydrous DMSO to the tube.
- Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C or -80°C, protected from light.

Quality Control: Before use, visually inspect the stock solution for any precipitation. If crystals are observed, warm the solution to 37°C and vortex until fully dissolved.

Protocol 2: Cell Viability and Cytotoxicity Assay

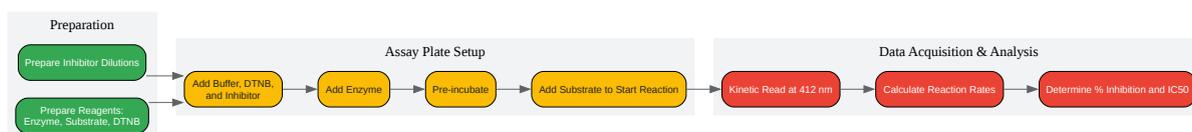
Rationale: This protocol determines the concentration range over which **4,6-dimethoxyindolin-2-one** affects cell viability. This is a crucial first step before investigating more specific cellular effects. A common method is the MTT or resazurin-based assay, which measures metabolic activity.[9]

Materials:

- Cancer cell line of interest (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., MRC-5)[9]
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- **4,6-dimethoxyindolin-2-one** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
- Solubilization buffer (for MTT assay)
- Plate reader (absorbance or fluorescence)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **4,6-dimethoxyindolin-2-one** in complete culture medium. A typical starting range would be from 100 μM down to 0.1 μM . Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Include appropriate controls: untreated cells (medium only) and vehicle-treated cells (medium with the same final concentration of DMSO).
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add the MTT or resazurin reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
- Read the absorbance (for MTT) or fluorescence (for resazurin) on a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC_{50} value (the concentration at which 50% of cell viability is inhibited).



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Caption: Workflow for the in vitro cholinesterase inhibition assay.

Data Interpretation and Best Practices

- **Selectivity:** When using **4,6-dimethoxyindolin-2-one** as a probe, it is crucial to test its activity against related targets to establish its selectivity profile. For instance, if it inhibits a particular kinase, it should be screened against a panel of other kinases.
- **Inactive Control:** The synthesis and use of a structurally similar but biologically inactive analog is a gold standard for chemical probe validation. This helps to ensure that the observed cellular effects are due to the specific interaction of the probe with its target and not due to off-target effects or compound artifacts.
- **Cellular Target Engagement:** Following in vitro characterization, it is essential to confirm that the probe interacts with its intended target in a cellular context. Techniques such as cellular thermal shift assays (CETSA) or affinity-based pulldowns can be employed for this purpose.

Conclusion

4,6-Dimethoxyindolin-2-one represents a promising, yet underexplored, chemical entity. Based on the rich pharmacology of the indolinone scaffold, it holds potential as a chemical probe for investigating various cellular processes, including oxidative stress, enzyme activity, and cell proliferation. The protocols and guidelines presented here offer a comprehensive starting point for researchers to rigorously characterize this molecule and unlock its potential in advancing our understanding of complex biology and in the discovery of new therapeutic agents.

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